molecular formula C₁₄H₁₇NO₇ B1140344 (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine CAS No. 149913-46-2

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

Cat. No. B1140344
M. Wt: 311.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of stereoisomeric sugar-derived indolizines, including our compound of interest, is accomplished through a straightforward method. The process involves the creation of carbon-carbon double bonds and carbonyl functionalities on the six-membered ring, making these nitrogen-containing heterocycles useful building blocks for preparing a variety of enantiopure polyhydroxylated indolizidines. These compounds are of interest for their glycosidase inhibitory activity, demonstrating the compound's foundational role in synthesizing biologically active molecules (Paolucci & Mattioli, 2001).

Molecular Structure Analysis

Although direct molecular structure analysis of "(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine" was not found, studies on similar compounds, such as 2,5,8-triazido-s-heptazine, offer insights into related structures. These studies reveal planar molecular structures with pi delocalization in C-N bonds, indicative of potential stability and electronic properties conducive to a variety of chemical applications (Miller, Swenson, & Gillan, 2004).

Chemical Reactions and Properties

The compound's chemical reactivity and properties can be inferred from related research, showing a wide pH range of electrochemical behavior and providing insights into its versatile applications in electrochemical and redox reactions. These characteristics suggest a broad potential for the compound in various chemical synthesis and analysis applications (Sharma, Kumar, & Sharma, 2004).

Physical Properties Analysis

The physical properties of indolizines and related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments and applications. While specific data on our compound is scarce, the physical properties of similar molecules suggest a solid foundation for further exploration in materials science and engineering (Bian et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for forming derivatives, are essential for tailoring the compound for specific scientific applications. Studies on related molecules highlight the compound's potential for forming stable, functional derivatives with desirable chemical properties for further research and development (Amer et al., 1990).

Scientific Research Applications

Pharmacological Potential and Drug Development

Compounds like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine, with complex heterocyclic structures, often serve as key scaffolds in drug discovery. Their diverse biological activities can be attributed to the variability in their molecular frameworks, which can interact with biological targets in unique ways. For instance, triazole derivatives have been explored for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties (Ferreira et al., 2013). This highlights the potential of complex heterocycles in contributing to the development of new therapeutic agents.

Chemical Synthesis and Green Chemistry

The synthesis of complex molecules like (1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine presents challenges that drive innovation in synthetic methodologies. Efforts to develop more efficient, eco-friendly synthesis routes for triazine derivatives, for example, reflect the broader goal of enhancing the sustainability of chemical synthesis (Rani & Kumari, 2020). This area of research not only focuses on creating new compounds but also on refining the processes by which they are produced, emphasizing energy conservation and minimal environmental impact.

Optoelectronic Applications

The structural complexity and electronic properties of certain heterocyclic compounds open avenues for their application in optoelectronics. Functionalized quinazolines and pyrimidines, for example, have been identified as valuable for creating novel optoelectronic materials (Lipunova et al., 2018). These materials are integral to developing devices for photoelectric conversion, luminescence, and image sensing. The study of such compounds may provide insights into the design of new materials with enhanced electronic and photophysical properties.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources3. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for the use of this compound are not specified in the available resources. Given that it’s used for proteomics research1, it’s likely that future research could involve further exploration of its properties and potential applications in this field.


Please note that this analysis is based on the limited information available from the resources I have access to. For a more comprehensive analysis, especially regarding synthesis, chemical reactions, mechanism of action, and safety and hazards, consulting scientific literature or experts in the field may be necessary.


properties

IUPAC Name

[(1S,2R,8R,8aR)-1,8-diacetyloxy-5-oxo-2,3,8,8a-tetrahydro-1H-indolizin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO7/c1-7(16)20-10-4-5-12(19)15-6-11(21-8(2)17)14(13(10)15)22-9(3)18/h4-5,10-11,13-14H,6H2,1-3H3/t10-,11-,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXMIOMJNNRVNX-HBJVGIJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN2C(C1OC(=O)C)C(C=CC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CN2[C@@H]([C@@H]1OC(=O)C)[C@@H](C=CC2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,8R,8aR)-1,2,8-Triacetoxy-1,2,3,5,8,8a-hexahydro-5-oxyindolizine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.